Ethyl 2-(piperidin-1-YL)acetate hydrochloride
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Overview
Description
Ethyl 2-(piperidin-1-YL)acetate hydrochloride is a chemical compound that belongs to the class of organic compounds known as alpha amino acids and derivatives. It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is widely used in various scientific research applications due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(piperidin-1-YL)acetate hydrochloride typically involves the reaction of piperidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom in the piperidine ring attacks the carbon atom in the ethyl chloroacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature of around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified by recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(piperidin-1-YL)acetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2-(piperidin-1-YL)acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(piperidin-1-YL)acetate hydrochloride involves its interaction with specific molecular targets in the body. The compound can act as an inhibitor of certain enzymes, thereby modulating various biochemical pathways. For example, it can inhibit the activity of peptidyl-prolyl cis-trans isomerase, which plays a role in protein folding and function. This inhibition can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Ethyl 2-(piperidin-1-YL)acetate hydrochloride can be compared with other similar compounds, such as:
Ethylphenidate: A central nervous system stimulant that acts as a dopamine reuptake inhibitor.
Methylphenidate: Another stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD).
Piperidine derivatives: Various piperidine-based compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of the piperidine ring, which imparts distinct chemical and biological properties to the compound.
Properties
Molecular Formula |
C9H18ClNO2 |
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Molecular Weight |
207.70 g/mol |
IUPAC Name |
ethyl 2-piperidin-1-ylacetate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8-10-6-4-3-5-7-10;/h2-8H2,1H3;1H |
InChI Key |
FKITYYUDZUZBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCCCC1.Cl |
Origin of Product |
United States |
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